
Comprehensive Technical Guide: Myriocin (ISP-
1) and FTY720 Discovery from Isaria sinclairii

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Myriocin

CAS No.: 35891-70-4

Cat. No.: S536508

Get Quote

Introduction and Historical Context

The discovery of Myriocin (ISP-I) represents a cornerstone example of natural product drug discovery,

demonstrating how chemical modification of a fungal metabolite can yield clinically significant therapeutics.

ISP-I was first isolated in the early 1990s from the culture broth of Isaria sinclairii, an entomopathogenic

fungus used in traditional Chinese medicine as an 'eternal youth' nostrum [1] [2]. Initial biological

characterization revealed this natural product possessed remarkable immunosuppressive activity,

approximately 10- to 100-fold more potent than cyclosporin A in inhibiting T-cell proliferation in mouse

allogeneic mixed lymphocyte reactions (MLR) [3]. Despite its potent immunosuppressive activity, ISP-I

exhibited significant toxicity limitations that prevented direct clinical application, particularly causing severe

digestive disorders and toxicity at higher doses in animal models [4]. This toxicity profile stimulated an

extensive structure-activity relationship (SAR) program that ultimately led to the development of

FTY720 (Fingolimod), the first oral therapy for relapsing multiple sclerosis [5].

Source Organism and Natural Product Identification

Biological Source

Organism: Isaria sinclairii (classified as an ascomycete fungus)
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Characteristics: Entomopathogenic (insect-parasitizing) fungus

Historical Use: Employed in traditional Chinese medicine as an 'eternal youth' remedy [1] [2]

Isolation and Characterization

The initial isolation process involved:

Fermentation: Cultivation of Isaria sinclairii in appropriate nutrient media
Extraction: Isolation of active compounds from culture filtrates

Structure Elucidation: Determination of molecular structure through spectroscopic methods

ISP-I was identified as a non-proteinogenic amino acid with a complex structure featuring three successive

asymmetric centers and multiple functional groups, structurally homologous to sphingosine [1] [6].

Chemical Structures and Properties

Molecular Characteristics

Table 1: Comparative Structural Properties of ISP-I and FTY720

Parameter ISP-I (Myriocin) FTY720 (Fingolimod)

Chemical Class Amino acid with sphingoid backbone Synthetic 2-amino-1,3-propanediol
derivative

Molecular Formula C₂₁H₃₉NO₆ (approximate) C₁₉H₃₃NO₂·HCl

Molecular Weight ~401.54 g/mol 343.94 g/mol (hydrochloride salt)

Asymmetric Centers Three None (symmetric structure)

Key Functional
Groups

Carboxylic acid, hydroxyl groups,

amino group

Amino group, hydroxyl groups,

aromatic ring
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Parameter ISP-I (Myriocin) FTY720 (Fingolimod)

Structural
Complexity

High (multiple chiral centers) Low (achiral, simplified structure)

Water Solubility Limited High (hydrochloride salt form)

Structural Evolution from ISP-I to FTY720

The structural optimization program proceeded through systematic simplification:

Initial modification involved creating ISP-I-28, which replaced the carboxylic acid with a
hydroxymethyl group, resulting in improved in vivo activity with reduced toxicity [2]

Further simplification led to compounds with a 2-alkyl-2-aminopropane-1,3-diol framework (ISP-I-36
and ISP-I-55) [2]

Final optimization introduced a phenylene moiety into the side chain, yielding FTY720 [2]

This systematic simplification unexpectedly altered the mechanism of action while preserving and even

enhancing in vivo immunosuppressive efficacy [1].

Biological Activities and Mechanism of Action

Original Mechanism: ISP-I as Serine Palmitoyltransferase
Inhibitor

ISP-I initially demonstrated potent inhibition of serine palmitoyltransferase (SPT), the first and rate-

limiting enzyme in de novo sphingolipid biosynthesis [6]. SPT catalyzes the condensation of serine and

palmitoyl-CoA to form 3-ketodihydrosphingosine. Through inhibition of this crucial enzymatic step, ISP-I

effectively depletes intracellular pools of sphingolipid metabolites, ultimately inducing apoptosis in

activated T-cells [6]. This mechanism explained the potent immunosuppressive activity observed in early in

vitro and in vivo models.
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Evolved Mechanism: FTY720 as Sphingosine 1-Phosphate
Receptor Modulator

During structural optimization, researchers discovered that FTY720 no longer inhibited SPT, indicating a

fundamental change in mechanism despite maintained immunosuppressive efficacy [1] [2]. The revised

mechanism involves:

Phosphorylation: FTY720 is phosphorylated in vivo primarily by sphingosine kinase 2 (SphK2) to
form the active metabolite FTY720-phosphate (FTY720-P) [1] [2]
Receptor Binding: FTY720-P acts as a potent agonist at four of the five known G protein-coupled

receptors for sphingosine 1-phosphate (S1P): S1P₁, S1P₃, S1P₄, and S1P₅ [1]
Receptor Internalization: FTY720-P induces internalization and degradation of S1P₁ receptors
on lymphocytes, functioning as a functional antagonist [2]
Lymphocyte Sequestration: The downregulation of S1P₁ prevents lymphocytes from egressing from

secondary lymphoid organs and thymus, resulting in peripheral blood lymphopenia and reduced
lymphocyte infiltration into inflammatory sites [2] [7]
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Immunosuppression

Click to download full resolution via product page

Figure 1: FTY720 Mechanism of Action via S1P1 Receptor Modulation

In Vitro and In Vivo Experimental Models

Key Experimental Protocols

5.1.1 Immunosuppressive Activity Screening

In vitro mixed lymphocyte reaction (MLR): Mouse or human lymphocytes from genetically

disparate donors co-cultured with test compounds; proliferation measured via ³H-thymidine
incorporation [2] [3]

Cytotoxic T lymphocyte (CTL) generation assay: Inhibition of allo-reactive CTL generation
evaluated after in vivo administration in mice [3]

IL-2-dependent proliferation assay: Using CTLL-2 mouse cytotoxic T-cell line to assess direct
effects on T-cell signaling [6]

5.1.2 In Vivo Transplantation Models

Rat skin allograft model: WKAH donors to F344 recipients; graft survival monitored daily with
rejection defined as complete necrosis [7]

Cardiac allograft model: Heterotopic abdominal transplantation in rats; graft function assessed by
palpation [7]

Renal allograft model: Canine models evaluating survival and renal function parameters [7]

5.1.3 Autoimmune Disease Models

Experimental autoimmune encephalomyelitis (EAE): Both prophylactic and therapeutic treatment

in rodent models with paralysis scoring [2] [7]
Collagen-induced arthritis: Rat and mouse models with joint inflammation assessment [7]

Quantitative Pharmacology Data
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Table 2: Comparative Efficacy of ISP-I and FTY720 in Experimental Models

Experimental Model ISP-I Efficacy FTY720 Efficacy Dosing Regimen

Mouse MLR (IC₅₀) 0.5-1.0 nM 10-100 nM (after

phosphorylation)

In vitro

Rat Skin Allograft
Survival

Significant

prolongation at 0.3
mg/kg (i.p.) with

toxicity

Significant prolongation at

0.1 mg/kg (p.o.) without
toxicity

Single daily dose

Experimental
Autoimmune
Encephalomyelitis

Not extensively tested Complete prevention of

paralysis at 0.1 mg/kg (p.o.)

Daily

administration

Lymphocyte Reduction Not primary
mechanism

70-80% reduction in
peripheral blood

lymphocytes at 0.1-1 mg/kg

Single dose,
measured at 6

hours

Combination with CsA Not tested Synergistic effect allowing

CsA dose reduction >50%

Concomitant

administration

Clinical Development and Therapeutic Applications

FTY720 (Fingolimod) Clinical Translation

The clinical development of FTY720 represents a successful case of reverse pharmacology, where the

compound was first discovered to have clinical efficacy and the mechanism was subsequently elucidated [1].

Key developmental milestones include:

Phase 1 trials: Demonstrated dose-dependent reduction in peripheral lymphocytes in stable renal
transplant patients [7]

Phase 3 trials: Established superior efficacy compared to intramuscular interferon-β-1a in relapsing-
remitting multiple sclerosis [2]
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FDA approval: Received approval in 2010 as the first oral disease-modifying therapy for multiple

sclerosis

Therapeutic Implications

The discovery of FTY720 validated sphingosine 1-phosphate receptor modulation as a therapeutic

strategy for immune-mediated disorders, leading to the development of next-generation S1P receptor

modulators including:

KRP-203: S1P₁-selective agonist with improved receptor specificity [8]

SEW2871: Structurally distinct S1P₁-selective agonist identified through high-throughput screening [8]

Conclusion and Research Significance

The optimization of ISP-I to FTY720 exemplifies several critical principles in drug discovery:

Natural products provide valuable starting points despite structural complexity

Systematic simplification of natural product scaffolds can yield compounds with improved efficacy,
safety, and synthetic accessibility

In vivo screening approaches can identify valuable therapeutics even when mechanisms remain
incompletely understood

Mechanistic evolution during optimization can lead to novel therapeutic targets and approaches

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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